1-(3-Bromo-5-methylbenzoyl)piperidine
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Overview
Description
1-(3-Bromo-5-methylbenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products. The compound this compound features a piperidine ring substituted with a 3-bromo-5-methylbenzoyl group, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylbenzoyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methylbenzoic acid and piperidine.
Formation of 3-Bromo-5-methylbenzoyl Chloride: 3-Bromo-5-methylbenzoic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Acylation Reaction: The 3-bromo-5-methylbenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine or pyridine to form this compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-(3-Bromo-5-methylbenzoyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts and boronic acids.
Scientific Research Applications
1-(3-Bromo-5-methylbenzoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Biological Studies: The compound is used in the development of bioactive molecules for studying receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Material Science:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine and benzoyl groups can interact with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in protein conformation and function.
Comparison with Similar Compounds
1-(3-Bromo-5-methylbenzoyl)piperidine can be compared with other piperidine derivatives such as:
1-Benzoylpiperidine: Lacks the bromine and methyl substituents, resulting in different reactivity and biological activity.
1-(3-Chloro-5-methylbenzoyl)piperidine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and pharmacological properties.
1-(3-Bromo-5-methylphenyl)piperidine: Lacks the carbonyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-7-11(9-12(14)8-10)13(16)15-5-3-2-4-6-15/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQMVIBFFKUKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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